molecular formula C9H15NO2 B2545978 N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide CAS No. 1862209-62-8

N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide

Cat. No.: B2545978
CAS No.: 1862209-62-8
M. Wt: 169.224
InChI Key: NFLHWMGAFAOTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is an organic compound with the molecular formula C9H15NO2. This compound is characterized by the presence of an oxolane ring and a prop-2-enamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide typically involves the reaction of 3-hydroxy-2,2-dimethyloxolane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethyloxolan-3-yl)prop-2-enamide
  • N-(2,2-Dimethoxyethyl)prop-2-enamide
  • N-(2,2-Dimethylaminoethyl)prop-2-enamide

Uniqueness

N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is unique due to the presence of the oxolane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different ring structures or substituents.

Properties

IUPAC Name

N-(2,2-dimethyloxolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-8(11)10-7-5-6-12-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHWMGAFAOTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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